3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl isobutyrate
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Overview
Description
3-(2-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl isobutyrate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromen-4-one core structure substituted with a 2-methoxyphenoxy group and an isobutyrate ester. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl isobutyrate typically involves the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions. This reaction forms the chromen-4-one ring system.
Introduction of the 2-Methoxyphenoxy Group: The 2-methoxyphenoxy group can be introduced through an etherification reaction. This involves the reaction of the chromen-4-one intermediate with 2-methoxyphenol in the presence of a suitable base such as potassium carbonate.
Esterification with Isobutyric Acid: The final step involves the esterification of the chromen-4-one derivative with isobutyric acid. This can be achieved using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl isobutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohol derivatives
Substitution: Alkylated derivatives
Scientific Research Applications
3-(2-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl isobutyrate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl isobutyrate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or decreased proliferation of cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or tissues being studied.
Comparison with Similar Compounds
Similar Compounds
3-(2-Hydroxyphenoxy)-4-oxo-4H-chromen-7-yl isobutyrate: Similar structure but with a hydroxy group instead of a methoxy group.
3-(2-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl acetate: Similar structure but with an acetate ester instead of an isobutyrate ester.
3-(2-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl propionate: Similar structure but with a propionate ester instead of an isobutyrate ester.
Uniqueness
3-(2-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl isobutyrate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its lipophilicity, while the isobutyrate ester provides steric hindrance that can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
[3-(2-methoxyphenoxy)-4-oxochromen-7-yl] 2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-12(2)20(22)25-13-8-9-14-17(10-13)24-11-18(19(14)21)26-16-7-5-4-6-15(16)23-3/h4-12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCLUJMNQIFTAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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